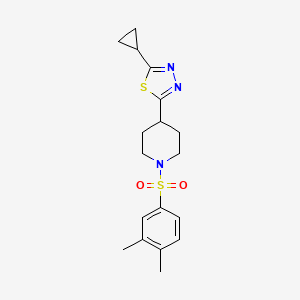

2-Ciclopropil-5-(1-((3,4-dimetilfenil)sulfonil)piperidin-4-il)-1,3,4-tiadiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C18H23N3O2S2 and its molecular weight is 377.52. The purity is usually 95%.

BenchChem offers high-quality 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reactivos de Acoplamiento Suzuki–Miyaura

Antecedentes: El acoplamiento Suzuki–Miyaura (SM) es una poderosa reacción de formación de enlaces carbono-carbono que ha encontrado amplia aplicación en la síntesis orgánica. Implica el acoplamiento cruzado de compuestos de boro arilo o vinilo con haluros o triflatos de arilo o vinilo. La reacción está catalizada por complejos de paladio.

Aplicación: “2-Ciclopropil-5-(1-((3,4-dimetilfenil)sulfonil)piperidin-4-il)-1,3,4-tiadiazol” puede servir como un reactivo organoboro en reacciones de acoplamiento SM. Sus condiciones de reacción suaves, tolerancia a grupos funcionales y compatibilidad ambiental lo convierten en una opción atractiva para la construcción de moléculas complejas. Los investigadores han adaptado este compuesto para condiciones de acoplamiento específicas, lo que ha llevado a síntesis eficientes de compuestos biológicamente activos y productos naturales .

Derivados de pirazol

Antecedentes: Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes. Exhiben diversas actividades biológicas y son bloques de construcción esenciales en la química medicinal.

Aplicación: “this compound” se puede modificar para producir derivados de pirazol. Estos derivados pueden actuar como:

Actividad Biológica

2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H23N3O2S2 with a molecular weight of 377.5 g/mol. Its structure includes a cyclopropyl group, a thiadiazole ring, and a sulfonyl-piperidine moiety, which contributes to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H23N3O2S2 |

| Molecular Weight | 377.5 g/mol |

| CAS Number | 1105209-07-1 |

Biological Activity

The biological activity of 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole has been investigated through various studies focusing on its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities. The presence of the thiadiazole ring in this compound may enhance its interaction with microbial targets.

Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the disruption of cell cycle progression and induction of apoptosis.

Case Study Example:

A study conducted on related thiadiazole compounds showed that modifications to the piperidine moiety significantly affected cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated that certain derivatives were more potent than standard chemotherapeutics like doxorubicin.

The precise mechanism of action for 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell signaling pathways.

Interaction with Biological Targets

Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in tumor growth and metastasis. The sulfonamide group is particularly noteworthy for its ability to form hydrogen bonds with target proteins, enhancing binding affinity.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption: Investigations into its solubility and permeability indicate favorable absorption characteristics.

- Distribution: The lipophilicity of the cyclopropyl group may facilitate distribution across biological membranes.

- Metabolism: Initial studies suggest metabolic pathways involving cytochrome P450 enzymes.

- Excretion: Renal excretion appears to be a primary route for elimination.

Propiedades

IUPAC Name |

2-cyclopropyl-5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S2/c1-12-3-6-16(11-13(12)2)25(22,23)21-9-7-15(8-10-21)18-20-19-17(24-18)14-4-5-14/h3,6,11,14-15H,4-5,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNRMVJGHOVMNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.